molecular formula C12H10N2O3 B8155619 1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde

1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B8155619
M. Wt: 230.22 g/mol
InChI Key: CDLOCVBVBNSHSA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a cyclopropyl group at the 1-position, a nitro group at the 4-position, and an aldehyde group at the 3-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyclopropyl and nitro groups. The final step involves the formylation of the indole ring to introduce the aldehyde group at the 3-position.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .

Comparison with Similar Compounds

1-Cyclopropyl-4-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and 4-nitro-1H-indole-3-carbaldehyde. While these compounds share a common indole core, the presence of the cyclopropyl group in this compound adds unique steric and electronic properties, making it distinct in terms of reactivity and biological activity .

Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 4-Nitro-1H-indole-3-carbaldehyde
  • 1-Cyclopropyl-1H-indole-3-carbaldehyde

Properties

IUPAC Name

1-cyclopropyl-4-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-7-8-6-13(9-4-5-9)10-2-1-3-11(12(8)10)14(16)17/h1-3,6-7,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLOCVBVBNSHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2C=CC=C3[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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